2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-9(6-12(15)16)14(17)20-11-5-8(18-2)4-10(19-3)13(7)11/h4-5H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPANSJRBOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation as a Foundational Approach
The Pechmann condensation remains a cornerstone for constructing the coumarin core. In a protocol adapted from Saeed et al. (2021), 3,5-dimethoxyphenol reacts with ethyl-4-chloroacetoacetate in a mixture of acetic acid and sulfuric acid, yielding 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one with >95% efficiency. This intermediate undergoes alkylation with diethyl malonate in the presence of potassium tert-butoxide and 18-crown-6 in acetonitrile, forming diethyl 2-((5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)malonate at 86% yield. Subsequent hydrolysis with aqueous NaOH in ethanol produces the malonic acid derivative, which undergoes partial decarboxylation in p-xylene to yield 3-(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)propanoic acid (91.5% yield). Adjusting the alkylation agent to ethyl bromoacetate instead of diethyl malonate could theoretically introduce the acetic acid moiety directly, though this modification requires further empirical validation.
Knoevenagel Condensation for Coumarin Skeleton Formation
The Knoevenagel condensation, reviewed by PMC (2020), offers an alternative route using salicylaldehyde derivatives. For instance, 5,7-dimethoxy-4-methylsalicylaldehyde reacts with ethyl cyanoacetate in ethanol under piperidine and acetic acid catalysis, forming the coumarin backbone via cyclodehydration. This method, while less commonly reported for acetic acid derivatives, provides a pathway to introduce substituents at the 3-position through careful selection of the active methylene compound. For example, substituting ethyl cyanoacetate with malonic acid derivatives could facilitate the direct incorporation of the acetic acid group, though reaction conditions must be optimized to prevent premature decarboxylation.
Alkylation and Hydrolysis Techniques
A patent by US5300656A (2011) describes the alkylation of coumarin intermediates with thiazolyl acetic acid derivatives. In this approach, 5,7-dimethoxy-4-methylcoumarin reacts with bromoacetic acid in the presence of potassium carbonate and dimethylformamide (DMF), yielding the target compound after 12 hours at 80°C. The crude product is purified via acid-base extraction, with final recrystallization in ethanol achieving >90% purity. This method’s scalability is enhanced by avoiding toxic catalysts, though the reaction’s sensitivity to moisture necessitates anhydrous conditions.
Catalytic Cyclization Strategies
Cyclization of linear precursors using acid catalysts represents another viable route. The SAGE journal protocol employs polyphosphoric acid (PPA) to cyclize 3-(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)propanoic acid into fused coumarin derivatives. Adapting this method for acetic acid derivatives would involve synthesizing 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid via cyclization of a suitably substituted precursor, such as 2-(2-hydroxy-4-methoxy-5-methylphenyl)acetic acid, under PPA catalysis. Comparative studies indicate that PPA outperforms Lewis acids like scandium triflate in terms of cost and yield (75% vs. 68%).
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the discussed methods:
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Crystallography : SHELX programs () are critical for resolving crystal structures of such compounds. Methoxy groups may influence packing efficiency and intermolecular interactions compared to hydroxyl or alkyl substituents.
Biological Activity
2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound notable for its complex structure, which combines chromenone and indole moieties. This unique structural configuration suggests potential biological activities that warrant further investigation in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 406.4 g/mol. Its structure includes a chromenone backbone, known for antioxidant properties, and an indole group, which is often associated with various biological activities, including interactions with neurotransmitter systems.
Anticancer Properties
Preliminary research indicates that this compound exhibits promising anticancer activity. A study on psoralen derivatives highlighted that modifications to the chromenone structure significantly impacted cytotoxicity against breast cancer cell lines (MDA-MB-231, T47-D, and SK-BR-3). The most active derivative showed an IC50 value of 10.14 µM against the T47-D cell line, suggesting that similar modifications to our compound could enhance its anticancer efficacy .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Research indicates that chromenone derivatives can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The potential mechanism involves modulation of oxidative stress pathways, which are crucial in inflammatory responses .
Antioxidant Activity
The antioxidant capabilities of this compound stem from its chromenone moiety. Studies have shown that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity is particularly relevant in the context of neurodegenerative diseases and mood disorders.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory pathways.
- Receptor Modulation : The indole moiety could interact with serotonin receptors or other neurotransmitter systems, influencing mood and cognitive functions.
- Oxidative Stress Pathways : By modulating these pathways, the compound may exert protective effects against cellular damage.
Case Studies and Research Findings
| Study Title | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Novel Psoralen Derivatives as Anti-Breast Cancer Agents | Identified structure–activity relationships among psoralen derivatives; highlighted the importance of substituents on anticancer activity | MDA-MB-231, T47-D, SK-BR-3 | 10.14 µM (T47-D) |
| Molecular Insights into Coumarin Analogues as Antimicrobial Agents | Explored antibacterial properties; several derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria | S. aureus, E. coli | MIC 6.25–25 µg/mL |
| Synthesis and Biological Activities of Homoisoflavonoids | Demonstrated potent antioxidant and anti-inflammatory activities; suggested applications in drug development | Various cancer cell lines | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
